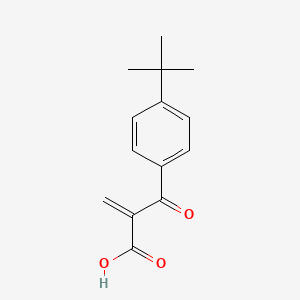
2-(p-tert-Butylbenzoyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-tert-Butylbenzoyl)acrylic acid is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Polymer Chemistry Applications
2-(p-tert-Butylbenzoyl)acrylic acid serves as a key monomer in the synthesis of various copolymers, particularly those incorporating acrylic acid derivatives. Its unique structure allows for the formation of polymers with tailored properties, such as increased hydrophobicity and resistance to environmental factors.
Copolymerization Studies
Research indicates that this compound can be copolymerized with other acrylates to modify the physical properties of the resulting materials. For example, copolymers based on tert-butyl acrylate and this compound exhibit enhanced film-forming properties suitable for cosmetic applications . The incorporation of this compound into polymer chains can lead to improved adhesion and durability, making it valuable in coatings and adhesives.
Cosmetic Formulations
The film-forming capabilities of polymers derived from this compound make them highly suitable for various cosmetic products. These polymers can be utilized in:
- Skin Care Products : They are incorporated into creams and lotions for their moisturizing and protective properties.
- Hair Care Products : The polymers enhance the performance of hair styling products by providing hold without stiffness.
- Makeup Products : They serve as binders and film formers in foundations, lipsticks, and other decorative cosmetics .
Case Studies
- Skin Creams : A study demonstrated that creams formulated with copolymers containing this compound showed improved texture and spreadability on the skin, leading to better user satisfaction compared to traditional formulations .
- Hair Styling Products : Research highlighted that hair sprays containing this compound maintained style without causing hair to clump together, showcasing its effectiveness as a non-tacky film former .
Advanced Material Development
The versatility of this compound extends into advanced material science. Its ability to form robust polymer networks makes it an ideal candidate for:
- Biomedical Applications : The development of hydrogels for drug delivery systems, where controlled release is crucial.
- Nanocomposites : Incorporating nanoparticles into polymer matrices for enhanced mechanical properties and thermal stability.
Research Findings
Recent studies have explored the use of this compound in creating amphiphilic copolymers that exhibit responsive behavior under varying environmental conditions. These materials can be tailored for specific applications such as drug delivery or environmental sensors .
常见问题
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the structural integrity of 2-(p-tert-Butylbenzoyl)acrylic acid?
- Methodology : Use <sup>1</sup>H NMR spectroscopy to confirm aromatic and aliphatic proton environments. For example, aromatic protons typically resonate at δ = 7.40–7.75 ppm, while tert-butyl groups appear as singlets near δ = 1.40–1.50 ppm . Complement this with FT-IR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and acrylic acid functional groups. Ensure sample purity via HPLC with reverse-phase columns (e.g., Rtx-5) to resolve potential byproducts .
Q. How can synthesis conditions for this compound be optimized to achieve high purity?
- Methodology : Employ reflux condensation under inert atmospheres (N₂/Ar) to minimize oxidation. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Post-synthesis, purify via recrystallization in ethanol/water mixtures (70:30 v/v) to remove unreacted p-tert-butylbenzoic acid or acrylic acid derivatives. Validate purity using melting point analysis (literature comparison) and GC-MS for volatile impurities .
Advanced Research Questions
Q. How do pH and molar mass influence the conformational behavior of this compound in aqueous solutions?
- Methodology : Conduct dynamic light scattering (DLS) and diffusion-ordered NMR spectroscopy to study pH-dependent aggregation. At pH > 5, the deprotonated carboxylate group induces chain swelling due to electrostatic repulsion, while hydrogen bonding dominates at lower pH. For high molar mass variants (>10 kDa), observe reduced diffusion coefficients (D ≈ 1.5 × 10⁻⁷ cm²/s at pH 3 vs. D ≈ 1.0 × 10⁻⁷ cm²/s at pH 7) .
Q. What methodologies are suitable for assessing environmental persistence and microbial degradation pathways of this compound?
- Methodology : Perform OECD 301B biodegradability tests under aerobic conditions using activated sludge inoculum. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for aromatic intermediates) and LC-MS/MS for metabolite identification. Report degradation rates as % theoretical CO₂ evolution over 28 days. For recalcitrant residues, apply QSAR modeling to predict bioaccumulation potential (log Kow ≈ 3.8) .
Q. How can spectral interference during quantification of this compound in complex matrices be resolved?
- Methodology : Use 2D NMR (HSQC/HMBC) to distinguish overlapping proton signals in mixtures. For chromatographic separation, optimize HPLC gradients (e.g., acetonitrile/0.1% formic acid) with diode-array detection (DAD) at 254 nm. Validate selectivity via spiked recovery experiments (≥95% recovery in biological matrices) .
Q. What computational approaches predict the compound’s interactions with biological targets or solvents?
- Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model hydrogen-bonding interactions between the acrylic acid moiety and solvent molecules (e.g., water, DMSO). For protein-ligand docking, use AutoDock Vina with crystal structures of relevant enzymes (e.g., cyclooxygenase-2) to estimate binding affinities (ΔG ≤ -8 kcal/mol) .
属性
CAS 编号 |
220380-59-6 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC 名称 |
2-(4-tert-butylbenzoyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16O3/c1-9(13(16)17)12(15)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1H2,2-4H3,(H,16,17) |
InChI 键 |
OUCCYAGWYXJJFZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(=C)C(=O)O |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(=C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















